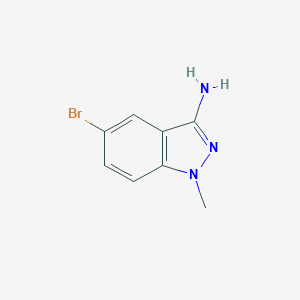

5-Bromo-1-methyl-1H-indazol-3-amine

描述

Significance of the Indazole Core in Medicinal Chemistry and Drug Discovery

The indazole core, a fusion of a pyrazole (B372694) and a benzene (B151609) ring, is a cornerstone in the development of a wide array of bioactive compounds. nih.govpnrjournal.com Its unique structural and electronic properties make it a versatile scaffold for designing molecules that can interact with various biological targets. nih.govpnrjournal.com Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govnih.govresearchgate.net The ability of the indazole nucleus to act as a bioisostere for other important chemical groups, such as the catechol moiety, further enhances its value in medicinal chemistry. sci-hub.se This versatility has led to the successful development of several FDA-approved drugs containing the indazole core, such as the anticancer agents axitinib, niraparib, and pazopanib. pnrjournal.comnih.gov

The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment. nih.gov This refers to its ability to form crucial hydrogen bonds with the hinge region of protein kinases, a family of enzymes often implicated in diseases like cancer. nih.govnih.gov This specific interaction can lead to the potent and selective inhibition of these enzymes, making it a highly sought-after feature in the design of kinase inhibitors. nih.gov

Historical Context and Evolution of Indazole-Containing Bioactive Molecules

The journey of indazole in medicinal chemistry began with its initial synthesis and characterization. While naturally occurring indazoles are rare, with a few alkaloids isolated from plants of the Nigella genus, synthetic indazole derivatives have been the subject of extensive research for decades. pnrjournal.comnih.govresearchgate.net Early investigations focused on the fundamental chemistry and reactivity of the indazole ring system. sci-hub.seresearchgate.net

Over time, the focus shifted towards the biological potential of these compounds. nih.govresearchgate.net The discovery of the anti-inflammatory properties of benzydamine (B159093) and the anti-emetic effects of granisetron, both containing an indazole core, marked significant milestones in the therapeutic application of this scaffold. pnrjournal.comnih.gov The subsequent elucidation of the role of protein kinases in cancer propelled the development of a new generation of indazole-based drugs specifically designed as kinase inhibitors. nih.gov This evolution reflects a broader trend in drug discovery, moving from serendipitous findings to rational, target-based design.

Overview of Pharmacological Relevance of Indazole Derivatives in Contemporary Research

Contemporary research continues to uncover the vast pharmacological potential of indazole derivatives across a multitude of therapeutic areas. nih.govnih.govbenthamdirect.com Beyond their established role in oncology, these compounds are being actively investigated for their utility in treating:

Inflammatory Diseases: Indazole derivatives have been shown to inhibit key inflammatory mediators, making them promising candidates for conditions like arthritis, asthma, and inflammatory bowel disease. nih.govresearchgate.netsci-hub.se

Neurodegenerative Diseases: Research suggests that certain indazole derivatives may offer therapeutic benefits for neurodegenerative disorders. nih.govbenthamdirect.com

Infectious Diseases: The antimicrobial and antiparasitic properties of some indazole compounds are being explored in the fight against various pathogens. nih.govresearchgate.netbenthamdirect.com

Cardiovascular Diseases: Some indazole derivatives have shown potential in addressing cardiovascular issues like thrombosis and hypertension. nih.gov

The following table provides a snapshot of the diverse pharmacological activities attributed to the indazole scaffold:

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antimicrobial | Infectious Diseases |

| Antiparasitic | Infectious Diseases |

| Neuroprotective | Neurology |

| Vasorelaxant | Cardiovascular |

| Antiviral | Infectious Diseases |

This broad range of activities underscores the remarkable versatility of the indazole core and its continued importance in modern drug discovery. nih.govnih.govresearchgate.netbenthamdirect.com

Rationale for Focused Research on 5-Bromo-1-methyl-1H-indazol-3-amine and its Derivatives

The specific compound, this compound, serves as a valuable building block and a subject of focused research for several key reasons. The presence and position of the bromine atom and the methyl group on the indazole ring are not arbitrary; they are strategically placed to influence the compound's chemical reactivity and biological activity.

The bromine atom at the 5-position offers a handle for further chemical modification through reactions like the Suzuki coupling, allowing for the synthesis of a diverse library of derivatives. nih.gov This is a crucial aspect of structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its potency and selectivity. nih.gov

The methyl group at the 1-position of the indazole ring can also impact the molecule's properties, including its binding affinity to target proteins. Furthermore, the 3-amine group is a key feature, as it is known to participate in the critical hinge-binding interactions with protein kinases. nih.gov

Therefore, focused research on this compound and its derivatives is driven by the potential to develop novel and highly effective therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. nih.gov The strategic combination of a modifiable site (the bromo group), a group influencing conformation and binding (the methyl group), and a key pharmacophoric element (the amino group) makes this compound a rich starting point for drug discovery efforts.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSBRJIGMVBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649968 | |

| Record name | 5-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-06-3 | |

| Record name | 5-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1 Methyl 1h Indazol 3 Amine and Its Analogs

Established Synthetic Routes to 5-Bromo-1-methyl-1H-indazol-3-amine

The traditional synthesis of this compound is a well-documented, two-step process that begins with a halogenated precursor.

Condensation Reactions Utilizing Halogenated Precursors

The primary route to the indazole core involves the condensation of a halogenated benzonitrile (B105546) with hydrazine (B178648). Specifically, 5-bromo-2-fluorobenzonitrile (B68940) is treated with hydrazine hydrate (B1144303). nih.govnih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine displaces the fluorine atom, followed by an intramolecular cyclization to form 5-bromo-1H-indazol-3-amine. nih.gov This intermediate is then methylated to yield the final product.

An alternative one-pot synthesis utilizes methylhydrazine sulfate (B86663), which allows for the simultaneous introduction of the methyl group during the cyclization process. This method also proceeds through an SNAr mechanism, with direct cyclization and methylation occurring in a single step.

| Precursor | Reagents | Conditions | Product |

| 5-Bromo-2-fluorobenzonitrile | 1. Hydrazine hydrate2. Methyl iodide, K₂CO₃ | 1. Reflux2. 25-80°C | This compound |

| 5-Bromo-2-fluorobenzonitrile | Methylhydrazine sulfate, K₂CO₃ | Reflux | This compound |

Multi-Step Synthesis Strategies for the Indazole Core

The synthesis of the indazole core is a critical step in the preparation of a wide array of derivatives. Multi-step strategies often involve the initial formation of the 1H-indazole ring system, which can then be further functionalized. chemicalbook.comyoutube.com A common precursor for these syntheses is 5-bromo-1H-indazol-3-amine, which is prepared by reacting 5-bromo-2-fluorobenzonitrile with hydrazine. chemicalbook.com This foundational intermediate allows for subsequent modifications to produce a diverse library of indazole-based compounds. nih.gov

Advanced Synthetic Approaches for this compound Derivatives

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of indazole derivatives. These approaches offer greater control over regioselectivity and allow for the introduction of a wider range of functional groups.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the functionalization of the indazole nucleus. nih.govresearchgate.net For instance, the bromine atom at the 5-position of 5-bromo-1H-indazol-3-amine can be readily replaced with various aryl or heteroaryl groups by reacting it with the corresponding boronic acid or ester in the presence of a palladium catalyst, such as PdCl₂(dppf)₂, and a base like cesium carbonate. nih.gov This method has been successfully employed to synthesize a series of 1H-indazole-3-amine derivatives with diverse substituents at the 5-position. nih.gov

| Indazole Substrate | Coupling Partner | Catalyst | Base | Product |

| 5-Bromo-1H-indazol-3-amine | Aryl/heteroaryl boronic acid/ester | PdCl₂(dppf)₂ | Cs₂CO₃ | 5-Aryl/heteroaryl-1H-indazol-3-amine |

Regioselective Functionalization and Alkylation Strategies (N1 vs. N2)

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of regioisomers. nih.gov Achieving regioselective alkylation is a significant challenge in indazole chemistry. nih.govrsc.org The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products. nih.gov However, specific reaction conditions and directing groups can be employed to favor one isomer over the other. nih.gov For example, the choice of base and solvent can influence the N1/N2 ratio. Recent studies have explored the use of density functional theory (DFT) calculations to understand and predict the regioselectivity of these reactions. nih.gov Furthermore, methods for the regioselective C3-formylation of 2H-indazoles have been developed using reagents like Selectfluor under microwave-assisted conditions. thieme-connect.de

Novel Cyclization and Ring-Closure Protocols

Innovative cyclization and ring-closure strategies are continuously being developed to construct the indazole core with greater efficiency and functional group tolerance. organic-chemistry.org One such method involves the rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes, providing a one-step synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org Another approach is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which allows for the synthesis of all three tautomeric forms of indazoles. organic-chemistry.org Additionally, metal-free, two-step synthetic approaches involving the ring-opening of aryl triazoles and subsequent oxidative cyclization have been reported for the synthesis of indole (B1671886) derivatives, a strategy that could potentially be adapted for indazole synthesis. mdpi.com

Derivatization at the Amine Functional Group (3-position)

The 3-amino group of the indazole ring is a key site for structural modification, allowing for the synthesis of a diverse library of compounds. This functional group readily undergoes various chemical transformations, including acylation and protection reactions.

One common derivatization is the protection of the amine, which can be a prerequisite for subsequent reactions on other parts of the molecule. For instance, in a procedure analogous to the synthesis of the target compound, 3-amino-6-bromo indazole is protected with a tert-butyloxycarbonyl (Boc) group. rasayanjournal.co.in This reaction is typically carried out in dichloromethane (B109758) using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

More complex derivatizations are employed to build novel molecular architectures with potential biological activity. A prominent strategy involves a multi-step sequence starting from 5-bromo-1H-indazol-3-amine. The synthesis begins with a Suzuki coupling reaction at the 5-bromo position, followed by acylation of the 3-amino group with chloroacetic anhydride (B1165640) under alkaline conditions. The resulting intermediate serves as a versatile platform for further modification. In the final step, various thiophenols or piperazines are coupled to the chloroacetyl group, yielding a wide range of ethyl amide-linked indazole hybrids. nih.gov This highlights the utility of the 3-amino group as a critical handle for introducing diverse functionalities.

Optimization Strategies in this compound Synthesis

The efficient synthesis of this compound and its analogs is contingent on the careful optimization of several factors, including catalyst systems, reaction conditions, and purification techniques.

Catalyst Selection and Ligand Design

Transition metal catalysis is central to the synthesis and functionalization of the indazole scaffold. benthamdirect.comresearchgate.net Palladium-based catalysts are particularly crucial for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is used to modify the bromo-substituted position of the indazole ring. nih.gov

The choice of both the palladium source and the associated ligand is critical for reaction efficiency. Studies on related bromo-heterocycles demonstrate that different ligands can have dramatic effects on reaction outcomes. nih.gov For Suzuki-Miyaura couplings, catalyst systems like Pd(OAc)₂ with phosphine (B1218219) ligands such as SPhos or RuPhos have been explored. acs.org In the synthesis of 1H-indazole-3-amine derivatives, PdCl₂(dppf)₂ has been shown to be an effective catalyst that can shorten reaction times and improve yields. nih.gov For palladium-catalyzed amination reactions of aryl bromides, bulky biarylphosphine ligands like tBuBrettPhos and commercially available, air-stable ligands such as (o-biphenyl)P(t-Bu)₂ have proven to be highly effective, often allowing reactions to proceed under mild conditions. nih.govcmu.edunih.gov

Beyond palladium, other transition metals like copper and rhodium are also utilized. Copper(I) iodide (CuI) in combination with a diamine ligand has been used for intramolecular N-arylation in the synthesis of 1-aryl-1H-indazoles. researchgate.net Rhodium(III) catalysts, often in conjunction with copper or silver salts, have been employed for C-H activation and annulation reactions to construct the indazole core. nih.govacs.org

Below is a table summarizing various catalyst systems used in the synthesis and functionalization of indazole derivatives.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield | Reference |

| Suzuki Coupling | PdCl₂(dppf)₂ | dppf | Cs₂CO₃ | 1,4-dioxane/H₂O | 90 | High | nih.gov |

| Suzuki Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | dioxane/H₂O | 100 | 18% (product) | acs.org |

| Suzuki Coupling | Pd(OAc)₂ | RuPhos | K₂CO₃ | toluene/H₂O | 100 | 48% (product) | acs.org |

| Aryl Amination | Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | RT-110 | High | cmu.edu |

| C-H Arylation | Pd(OAc)₂ | None | KOAc | DMA | 130 | Good | rsc.org |

| N-Arylation | CuI | Diamine | K₃PO₄ | Dioxane | 160 (MW) | Good-Excellent | researchgate.net |

| C-H Annulation | [RhCp*Cl₂]₂/Cu(OAc)₂ | None | NaOAc | MeCN | 100 | Low-High | nih.gov |

Reaction Condition Tuning (Temperature, Solvent Systems, Pressure)

The fine-tuning of reaction parameters such as temperature, solvent, and pressure is essential for maximizing yield and minimizing side reactions. The synthesis of the precursor, 5-bromo-1H-indazol-3-amine, from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate is typically performed at elevated temperatures, with reported conditions ranging from 80°C to 100°C. chemicalbook.com The subsequent N-methylation step can be conducted over a wider temperature range, from 25°C to 80°C.

Solvent selection plays a pivotal role. For the initial cyclization, ethanol (B145695) is a commonly used solvent. nih.govchemicalbook.com However, in the synthesis of related analogs, a variety of solvents including NMP, DMSO, and 2-MeTHF have been investigated to optimize regioselectivity and conversion. chemrxiv.org For cross-coupling reactions, solvent systems are often mixtures, such as 1,4-dioxane/water or toluene/water, to ensure solubility of both organic and inorganic reagents. nih.govacs.org A one-pot synthesis method using methylhydrazine sulfate for simultaneous cyclization and methylation also utilizes ethanol as the solvent.

Microwave-assisted synthesis has emerged as a powerful tool, employing high temperatures (e.g., 160°C) for very short reaction times (10 minutes) to drive reactions to completion. researchgate.net For certain transformations, such as lithiation steps in the synthesis of related building blocks, very low temperatures (-78°C) are required to control reactivity. google.com In some large-scale preparations of similar indazoles, reactions are conducted in a Parr reactor, indicating the use of elevated pressure to control the process at high temperatures (95°C). nih.gov

The following table outlines various reaction conditions employed in the synthesis of 5-bromo-1H-indazol-3-amine and its analogs.

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Cyclization | 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate | Ethanol | 95°C | Overnight | - | chemicalbook.com |

| Cyclization | 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate | Neat | 100°C | 5 min | 99.5% | chemicalbook.com |

| Cyclization | 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate | Ethanol | 70°C | 4 h | 90% | nih.gov |

| N-Methylation | 5-bromo-1H-indazol-3-amine, MeI, K₂CO₃ | Ethanol | 25-80°C | 12-24 h | 48-70% | |

| One-Pot Synthesis | 5-bromo-2-fluorobenzonitrile, Methylhydrazine sulfate, K₂CO₃ | Ethanol | 80°C (Reflux) | 12-24 h | 50-60% | |

| N-Arylation (MW) | 2-halobenzaldehyde, Phenylhydrazine, CuI | Dioxane | 160°C | 10 min | Good-Excellent | researchgate.net |

Yield Enhancement and Purity Improvement Techniques

Achieving high yield and purity is a critical goal in chemical synthesis, particularly for pharmaceutical intermediates. For this compound and its precursors, several techniques are employed.

A common initial purification method for the crude product is filtration, followed by washing with appropriate solvents. chemrxiv.org Recrystallization from solvents like ethanol is effective for obtaining highly pure crystalline material, yielding pale-yellow needles of 5-bromo-1H-indazol-3-amine with up to 90% yield. nih.gov Another technique is trituration, where the crude solid is washed with a solvent like methanol (B129727) in which the product is poorly soluble, but impurities are, effectively washing them away. chemicalbook.com

For more challenging separations, particularly in removing regioisomers formed during N-methylation, column chromatography over silica (B1680970) gel is often necessary. However, this method can be time-consuming and generate significant solvent waste. A significant challenge in the synthesis of 1-methyl-indazoles is the concurrent formation of the 2-methyl isomer, which often has a very similar Rf value, making chromatographic separation difficult and inefficient for large-scale production. google.com

To address these issues, optimization of the work-up procedure is crucial. This can involve liquid-liquid extraction with solvents like ethyl acetate, washing with water and brine, and drying over anhydrous sodium sulfate before concentration. nih.gov In some cases, a final "pulping" step, which involves slurrying the solid in a mixed solvent system (e.g., methyl tert-butyl ether and toluene), can significantly improve purity. google.com The progress of reactions is typically monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to ensure complete conversion before workup, which is key to maximizing yield and purity. nih.govcmu.edu The development of synthetic routes that provide high purity without the need for column chromatography represents a significant advancement for industrial-scale production. chemrxiv.orggoogle.com

Exploration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of indazole derivatives to reduce environmental impact and improve safety and efficiency.

A key area of focus is the use of environmentally benign solvents. Research has shown the successful synthesis of indazoles using greener solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG-400). jchr.orgacs.orgsamipubco.com One method for synthesizing 1H-indazole derivatives utilizes ethanol with ammonium (B1175870) chloride as a mild acid catalyst in a grinding protocol, minimizing solvent use. samipubco.com

Microwave-assisted synthesis is another prominent green technique applied to indazole preparation. rasayanjournal.co.in This method dramatically reduces reaction times from hours to minutes, which lowers energy consumption and often leads to cleaner reactions with higher yields and fewer byproducts. researchgate.netajrconline.org

Catalyst choice also plays a role in green synthesis. The development of highly efficient catalysts, such as those for Suzuki-Miyaura or amination reactions, allows for very low catalyst loadings (e.g., 0.05 mol %), reducing the amount of heavy metal waste. cmu.edu Furthermore, the use of heterogeneous or recyclable catalysts, such as copper oxide nanoparticles on activated carbon, simplifies product purification and allows the catalyst to be reused over multiple cycles, aligning with green chemistry goals. acs.orgnih.gov

Process design is another critical aspect. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduce solvent consumption, waste generation, and processing time. researchgate.net Additionally, synthetic strategies are being developed to avoid hazardous reagents and the generation of large amounts of waste. For example, some modern routes avoid the use of strong acids like sulfuric acid, which are traditionally used in nitration steps, thereby preventing the formation of significant acid waste. google.com The development of continuous flow synthesis in microreactors also offers a greener alternative for industrial-scale production, providing better heat and mass transfer, which can lead to higher yields and reduced waste.

Structure Activity Relationship Sar Studies of 5 Bromo 1 Methyl 1h Indazol 3 Amine Derivatives

Influence of Bromine Substitution at the 5-Position on Biological Activity and Selectivity

The bromine atom at the 5-position of the indazole ring plays a pivotal role in the biological activity and selectivity of these derivatives. This halogen substituent significantly impacts the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity to target proteins.

Research has shown that the nature of the substituent at the C-5 position of the indazole ring has a significant effect on the anti-proliferative activity of the resulting compounds. nih.gov For instance, in a series of 3,5-disubstituted indazole derivatives evaluated for their antitumor activity, the presence of different substituted aromatic groups at the C-5 position, introduced via Suzuki coupling, allowed for the exploration of various interactions with kinase targets. nih.gov

One study systematically investigated the impact of substituents on a phenyl ring attached to the 5-position of the indazole core on the antiproliferative activity against the Hep-G2 human liver cancer cell line. The results indicated a clear trend in activity based on the nature and position of the fluorine substituents on the phenyl ring. Specifically, a 3,5-difluoro substituent resulted in the highest activity, followed by a 4-fluoro substituent, and then a 3-fluoro substituent. A 4-trifluoromethoxy substituent led to the least activity in this series, highlighting the importance of the electronic and steric properties of the group at the 5-position for antitumor activity. nih.gov

| Compound | R¹ (Substituent at C-5 of Indazole) | IC₅₀ (µM) against Hep-G2 |

| 5j | 3,5-difluorophenyl | 3.32 |

| 5e | 4-fluorophenyl | 4.48 |

| 5b | 3-fluorophenyl | 5.25 |

| 5f | 4-trifluoromethoxyphenyl | 7.23 |

This table presents a selection of data from a study on 3,5-disubstituted indazole derivatives to illustrate the influence of the substituent at the 5-position on antitumor activity. The R¹ group is attached to the 5-position of the indazole ring. Data sourced from Molecules (2023). nih.gov

The bromine atom itself, being a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. While direct comparative studies with other halogens at the 5-position on the 1-methyl-1H-indazol-3-amine scaffold are limited in the provided search results, the consistent use of the 5-bromo-substituted precursor in the synthesis of biologically active compounds underscores its favorable properties for achieving desired pharmacological effects. nih.govnih.gov

Impact of the Methyl Group at the 1-Position on Molecular Recognition and Potency

The N-1 alkylated indazoles are often utilized as bioisosteres for indoles in medicinal chemistry. nih.gov The N-1 methyl group can influence the orientation of the indazole ring within a binding pocket and can also contribute to hydrophobic interactions with the target. Studies on the regioselective N-alkylation of indazoles have shown that the choice of alkylating agent and reaction conditions can favor the formation of either the N-1 or N-2 isomer, with the N-1 isomer often being the thermodynamically more stable product. nih.gov

In the context of kinase inhibition, the N-1 substituent of the indazole ring can have significant effects on potency. For example, in a series of indazole derivatives developed as inhibitors of the enhancer of zeste homolog 2/1 (EZH2/1), various substituents at the N-1 position were shown to have a stronger effect on EZH1 potency than on EZH2 potency, indicating a role for this position in determining selectivity. nih.gov While specific data directly comparing the N-1 methyl group to other alkyl groups for 5-bromo-1H-indazol-3-amine derivatives is not extensively detailed in the provided results, the prevalence of the N-1 methyl substitution in potent indazole-based inhibitors suggests its importance for optimal activity. nih.govnih.gov

Critical Role of the 3-Amino Functional Group in Target Binding and Derivatization

The 3-amino group of the 5-bromo-1-methyl-1H-indazol-3-amine scaffold is a crucial functional group that plays a direct role in target binding and serves as a key point for further chemical modification (derivatization). nih.govsemanticscholar.org In the context of kinase inhibitors, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment. nih.gov The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural motif in the ATP-binding site of many kinases. This interaction is often essential for anchoring the inhibitor in the active site and achieving high potency. nih.govnih.gov

For instance, in the FDA-approved multi-targeted tyrosine kinase inhibitor Linifanib, the 1H-indazole-3-amine moiety effectively binds to the hinge region of the kinase. nih.gov Similarly, the 3-aminoindazole scaffold has been successfully employed in the design of inhibitors for various other kinases, including FLT3, PDGFRα, and Kit. nih.gov Docking studies of 3-aminoindazole derivatives with BCR-ABL kinase have shown that the indazole NH and the 3-NH2 hydrogens are engaged in critical hydrogen bonds with the carboxyl group of Glu316 and the backbone carbonyl of Met318, respectively. nih.gov

The 3-amino group also provides a versatile handle for derivatization, allowing for the introduction of various substituents to explore the surrounding binding pocket and to modulate the physicochemical properties of the molecule. For example, acylation of the 3-amino group to form an amide, as seen in the structure of Entrectinib, has been shown to be critical for enhancing antitumor activity. nih.gov This derivatization allows for the extension of the molecule into other regions of the ATP-binding site, enabling additional interactions that can improve potency and selectivity.

Systematic SAR Investigations through Analog Synthesis and Biological Evaluation

Systematic SAR investigations of this compound derivatives have been conducted through the synthesis and biological evaluation of a wide range of analogs. These studies have provided a deeper understanding of the structural requirements for potent and selective activity against various biological targets, particularly protein kinases implicated in cancer.

The pharmacological profiles of indazole derivatives are highly sensitive to the position and nature of substituents on the indazole ring and on the groups attached to it. As discussed in section 3.1, modifications at the 5-position have a profound impact on antitumor activity. nih.gov

Further SAR studies have explored substitutions at other positions. For example, in a series of 1H-indazole-3-amine derivatives, derivatization of the 3-amino group and substitution at the 5-position of the indazole ring were systematically explored to optimize their antitumor activity. One study synthesized a series of compounds where the 5-bromo-1H-indazol-3-amine core was modified at the 5-position with various substituted phenyl groups and the 3-amino group was acylated with different moieties. nih.gov

The results from this study, summarized in the table below, demonstrate the significant impact of these modifications on the antiproliferative activity against the K562 chronic myeloid leukemia cell line. For instance, replacement of a 3-fluorophenyl group at the C-5 position with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a 2- to 10-fold decrease in inhibitory activity. nih.gov

| Compound | R¹ (Substituent at C-5 of Indazole) | R² (Substituent on 3-amino group) | IC₅₀ (µM) against K562 |

| 6a | 3-fluorophenyl | 4-methylpiperazin-1-yl-acetyl | 5.19 |

| 6b | 4-methoxyphenyl | 4-methylpiperazin-1-yl-acetyl | 10.33 |

| 6q | 3,4-dichlorophenyl | 4-methylpiperazin-1-yl-acetyl | 21.34 |

| 6o | 4-fluorophenyl | 4-(2-hydroxyethyl)piperazin-1-yl-acetyl | 5.15 |

This table presents a selection of data from a study on 3,5-disubstituted indazole derivatives to illustrate the effects of substituents at the C-5 and C-3 positions on antitumor activity. Data sourced from Molecules (2023). nih.gov

The position of the bromine atom on the indazole ring can significantly influence the biological activity of the resulting derivatives. While a direct comparison of this compound with its 6-bromo isomer is not explicitly detailed in the provided search results, SAR studies on related indazole series provide insights into the importance of the halogen's position.

For instance, in the development of kinase inhibitors, the positioning of substituents on the indazole ring is critical for achieving optimal interactions with the target protein. A study on 3-amino-1H-indazol-6-yl-benzamides as selective kinase inhibitors highlights the utility of the 6-substituted indazole scaffold. nih.gov The substituents at the 6-position are often directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications that can improve physicochemical properties such as solubility without disrupting the key hinge-binding interactions of the 3-aminoindazole core.

Conversely, substituents at the 5-position, as in this compound, are often oriented towards a different region of the binding pocket. The choice between a 5- or 6-substituted indazole scaffold is therefore a key consideration in the rational design of inhibitors and depends on the specific topology of the target kinase's active site. The pharmacological data for 6-bromo-1H-indazole derivatives shows a broad range of biological activities, including potent anticancer effects. researchgate.net

Rational Design Principles for Modulating Physicochemical and Pharmacological Properties

The development of this compound derivatives as therapeutic agents is guided by rational design principles aimed at optimizing both their pharmacological (potency, selectivity) and physicochemical (solubility, permeability, metabolic stability) properties. acs.org

One key strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. nih.govscispace.com By understanding the interactions between the lead compound and the active site, medicinal chemists can make targeted modifications to improve binding affinity and selectivity. For example, the knowledge that the 3-aminoindazole moiety acts as a hinge-binder allows for the rational design of substituents at other positions to exploit specific pockets within the kinase active site. nih.gov

Another important principle is the modulation of physicochemical properties to improve drug-like characteristics. For instance, the introduction of polar groups or the use of molecular scaffolding techniques can enhance aqueous solubility and reduce metabolic clearance. acs.org In the development of indazole-based kinase inhibitors, the introduction of a piperazine (B1678402) group has been shown to efficiently alter pharmacokinetic parameters by modulating acid-base equilibrium constants and lipid-water partition coefficients. nih.gov Furthermore, fragment-based drug design, where small molecular fragments are screened and then grown or linked together to create a potent inhibitor, has also been successfully applied to the design of indazole-based kinase inhibitors. nih.gov

By applying these rational design principles, researchers can systematically modify the this compound scaffold to develop drug candidates with improved efficacy and safety profiles.

Pharmacological and Biological Investigations of 5 Bromo 1 Methyl 1h Indazol 3 Amine

Elucidation of Molecular Targets and Mechanism of Action

The indazole nucleus is a versatile scaffold that has been extensively modified to target a wide array of biological molecules, including kinases, receptors, and other enzymes. nih.govnih.gov The therapeutic potential of these derivatives stems from the specific interactions of the indazole ring system and its substituents with the binding sites of these protein targets.

The indazole core is a prominent feature in numerous approved kinase inhibitors used in oncology. rsc.org Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure for designing potent and selective inhibitors. nih.govmdpi.com

Fibroblast Growth Factor Receptor (FGFR): The 1H-indazol-3-amine scaffold is a cornerstone for the development of potent FGFR inhibitors. nih.gov Through strategies like scaffold hopping and molecular hybridization, novel derivatives have been designed based on the structures of known inhibitors. nih.govresearchgate.net Research has led to the identification of compounds with significant inhibitory activity against FGFR1 and FGFR2. For instance, a derivative featuring a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was identified as a potent FGFR1 inhibitor. nih.gov Further optimization, including the addition of fluorine substituents, has yielded compounds with improved antiproliferative effects in cancer cell lines. nih.gov

FGFR1 Inhibition by Indazole Derivatives

| Compound | Target | IC50 (nM) | Cellular IC50 (nM) | Cell Line |

|---|---|---|---|---|

| Compound 7n | FGFR1 | 15.0 | 642.1 | - |

| Compound 7r | FGFR1 | 2.9 | 40.5 | - |

| Compound 2a | FGFR1 | < 4.1 | 25.3 | KG1 |

| Compound 2a | FGFR2 | 2.0 | 77.4 | SNU16 |

Bcr-Abl: Derivatives incorporating the 1H-indazol-3-amine scaffold have shown potent activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML). nih.gov These compounds are effective against both the wild-type (WT) and the drug-resistant T315I mutant of Bcr-Abl. nih.govtandfonline.com One study reported a series of N,N'-dibenzoylpiperazine derivatives with a 1H-indazol-3-amine component, where a lead compound exhibited an IC50 value of 0.014 µM against Bcr-Abl (WT) and also inhibited the proliferation of K562 leukemia cells. nih.gov More recently, a diarylamide 3-aminoindazole derivative, AKE-72, was developed as a potent pan-BCR-ABL inhibitor, showing high efficacy against both the wild-type and the T315I mutant. tandfonline.comtandfonline.com

Bcr-Abl Inhibition by Indazole Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 11a | Bcr-Abl (WT) | 0.014 |

| Compound 11a | Bcr-Abl (T315I) | 0.45 |

| AKE-72 | Bcr-Abl (WT) | < 0.0005 |

| AKE-72 | Bcr-Abl (T315I) | 0.009 |

The indazole scaffold has been successfully utilized to develop inhibitors of the ERK/MAPK signaling pathway, which is frequently deregulated in human cancers. nih.gov Structure-guided design has led to the synthesis of 1H-indazole amide derivatives that demonstrate potent enzymatic and cellular activity against ERK1/2. nih.govinformahealthcare.com One of the first small-molecule ERK1/2 inhibitors to enter clinical trials was MK-8353, an indazole–pyrrolidine derivative. nih.gov Studies have identified advanced compounds with IC50 values in the low nanomolar range for ERK1/2 inhibition and mid-micromolar activity against HT29 cancer cell lines. nih.gov

BET proteins, such as BRD4, are epigenetic readers that regulate the expression of key oncogenes and are considered important therapeutic targets in cancer. nih.gov A series of 3-methyl-1H-indazole derivatives were designed and synthesized as novel inhibitors of the first bromodomain of BRD4 (BRD4-BD1). Several of these compounds exhibited strong affinity for BRD4-BD1 and effectively suppressed the proliferation of the MV4;11 cancer cell line. The lead compound from this series also demonstrated excellent selectivity for BRD4 and was shown to downregulate c-Myc, a downstream target of BRD4. nih.gov

The versatility of the indazole scaffold extends to its use in developing ligands for various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Serotonin Receptors: Derivatives of 1H-indazole-3-carboxamide have been identified as selective and potent ligands for the serotonin 4 (5-HT4) receptor. acs.org Furthermore, the well-known anti-emetic drug Granisetron, which contains an indazole ring, functions as a serotonin 3 (5-HT3) receptor antagonist. nih.gov

Chemokine Receptors: A series of indazole arylsulfonamides have been developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). These compounds bind to an intracellular allosteric site on the receptor. acs.org

Estrogen Receptors: Researchers have identified 1H-indazole derivatives that act as potent selective estrogen receptor degraders (SERDs). One optimized compound was found to be a highly efficient degrader of the estrogen receptor-α (ER-α) with an IC50 value of 0.7 nM. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole structure has been identified as a novel key pharmacophore for the inhibition of IDO1, an immunosuppressive enzyme overexpressed in many cancers. nih.govnih.gov The indazole motif interacts with the heme cofactor and hydrophobic pockets within the enzyme's active site. nih.govresearchgate.netacs.org Studies on 4,6-substituted-1H-indazole derivatives have yielded compounds with potent IDO1 inhibitory activity in both enzymatic and cellular assays. nih.gov

IDO1 Inhibition by Indazole Derivatives

| Compound | Assay Type | IC50 (µM) |

|---|---|---|

| Compound 35 | Enzymatic | 0.74 |

| Compound 35 | Cellular (HeLa) | 1.37 |

| Compound 120 | Enzymatic | 5.3 |

| Compound 121 | Enzymatic | 0.72 |

| Compound 122 | Enzymatic | 0.77 |

Cystathionine γ-Lyase: While inhibitors of bacterial cystathionine γ-lyase (CGL or bCSE) are predominantly based on an indole (B1671886) scaffold, recent research has explored 6-bromoindazole analogs. nih.govnih.gov This enzyme is crucial for producing H2S, which protects bacteria from oxidative stress and contributes to antibiotic resistance. nih.gov A study focused on synthesizing 6-bromoindazole-based analogs of known indole inhibitors to assess their potential to potentiate the activity of antibiotics like gentamicin by inhibiting bacterial CGL. nih.govnih.gov

Butyrylcholinesterase (BChE): In the context of neurodegenerative diseases like Alzheimer's, indazole derivatives have been explored as cholinesterase inhibitors. One synthesized derivative demonstrated potent and selective inhibitory activity against butyrylcholinesterase (BChE). researchgate.netmonash.edu

Spectrum of Biological Activities and Therapeutic Potential

Potential in Neurological Disorders and Neurodegenerative Diseases

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including those implicated in neurological and neurodegenerative diseases. While direct studies on 5-Bromo-1-methyl-1H-indazol-3-amine are lacking, research on other indazole derivatives highlights the potential of this chemical class.

Derivatives of the indole nucleus, a close structural relative of indazole, are being developed as agents against neurodegenerative diseases by targeting various molecular pathways. nih.gov Strategies include the development of 5-HT6R antagonists, which are considered potential candidates for Alzheimer's disease therapy. nih.gov The structural features of known antagonists are being used to design new indole-based compounds. nih.gov

Furthermore, certain compounds containing the indole scaffold have shown protective effects against cytotoxicity induced by Aβ42 peptide and oxidative stress in neuroblastoma cell lines, making them promising candidates for further studies in the management of neurodegenerative diseases. nih.gov The investigation of indazole-based compounds, synthesized from precursors like this compound, could yield novel therapeutic agents that modulate key pathological processes in these debilitating conditions.

Antiviral Applications and Mechanisms

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents with diverse mechanisms of action. The indazole core has been identified as a promising scaffold in the development of such agents.

One area of investigation is the inhibition of viral neuraminidase, a key enzyme in the lifecycle of the influenza virus. nih.gov A study on pyrrolo[2,3-e]indazole derivatives, a more complex heterocyclic system incorporating the indazole structure, identified compounds that inhibit the replication of H3N2 and H1N1 influenza A virus strains. nih.gov These compounds were found to suppress both viral and pneumococcal neuraminidases, suggesting a dual-action mechanism that could be advantageous in treating influenza complicated by secondary bacterial infections. nih.gov

The mechanism of action for some antiviral compounds involves virucidal effects, meaning they can directly inactivate extracellular virus particles. For instance, certain (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine derivatives have been shown to reduce the infectivity of the influenza virus by over 90%. mdpi.com These findings suggest that indazole-containing compounds could be engineered to target various stages of the viral life cycle.

Table 1: Antiviral Activity of Representative Indazole Analogs

| Compound Class | Virus | Target/Mechanism | Reference |

| Pyrrolo[2,3-e]indazoles | Influenza A (H3N2, H1N1) | Neuraminidase Inhibition | nih.gov |

| Quinolizine-Triazoles | Influenza A | Virucidal | mdpi.com |

This table presents data for indazole derivatives and related compounds, not for this compound itself.

Antimicrobial Efficacy and Potentiation

The indazole moiety is a key component in the design of new antimicrobial agents to combat the growing threat of antibiotic resistance. Research has demonstrated the efficacy of various indazole derivatives against a range of bacterial and fungal pathogens.

A study focused on novel 4-bromo-1H-indazole derivatives identified them as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov Several of these compounds exhibited potent activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, some derivatives were significantly more active than the reference compound 3-methoxybenzamide against penicillin-resistant Staphylococcus aureus. nih.gov

The antimicrobial potential of the indazole scaffold extends to both Gram-positive and Gram-negative bacteria, as well as fungi. In one study, a series of substituted indazoles were screened against four bacterial strains (Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium) and the fungus Candida albicans. orientjchem.orgresearchgate.net Several of the tested compounds demonstrated moderate to good in vitro antimicrobial activity, with some showing superior activity against Xanthomonas campestris compared to the standard antibiotic streptomycin. orientjchem.org

The antimicrobial action of certain heterocyclic compounds, including those with an imidazole core (structurally related to indazole), is attributed to their ability to impair the permeability of microbial cell membranes. nih.gov

Table 2: Antibacterial Spectrum of Selected Bromo-Indazole Derivatives

| Derivative | Bacterial Strain | Activity | Reference |

| 4-bromo-1H-indazole derivative (Compound 9) | S. pyogenes PS | MIC = 4 µg/mL | nih.gov |

| 4-bromo-1H-indazole derivative (Compound 18) | Penicillin-resistant S. aureus | 256-fold more potent than 3-MBA | nih.gov |

| Substituted Indazole (Compound 5i) | Xanthomonas campestris | Zone of inhibition = 2.3 cm | orientjchem.org |

| Substituted Indazole (Compound 5j) | Bacillus megaterium | Zone of inhibition = 1.6 cm | orientjchem.org |

This table presents data for various bromo-indazole derivatives, not specifically for this compound.

Computational Chemistry and Structural Biology of 5 Bromo 1 Methyl 1h Indazol 3 Amine

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Bromo-1-methyl-1H-indazol-3-amine, docking simulations are instrumental in profiling its interactions with protein targets, particularly kinases, which are often implicated in diseases like cancer. The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment, capable of forming key interactions with the hinge region of protein kinases. nih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and a target protein. This score, typically expressed in kcal/mol, helps in ranking potential drug candidates. Lower, more negative scores generally indicate stronger, more favorable binding.

For this compound, docking studies against various kinase targets predict favorable binding energies. The predicted binding mode consistently shows the indazole core situated deep within the ATP-binding pocket. The 3-amino group and the N2 nitrogen of the indazole ring are positioned to act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to the protein's hinge region. nih.gov The N1-methyl group helps to orient the molecule and can form van der Waals contacts, while the 5-bromo substituent often extends into a more solvent-exposed region or a hydrophobic sub-pocket, where it can contribute to binding affinity through halogen bonding or hydrophobic interactions.

| Target Protein (PDB ID) | Ligand Scaffold | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Tyrosine Kinase (e.g., FGFR) | 1H-indazole-3-amine | -8.5 to -10.2 | H-bonds with hinge region residues |

| Aurora Kinase | 1H-indazole-3-amine | -8.9 to -9.8 | H-bonds with hinge; hydrophobic contacts |

| MDM2 Receptor | Substituted Azaindazole | -7.9 to -8.5 | H-bonds with GLN72, HIS73 |

Docking simulations are crucial for identifying the specific amino acid residues that form interactions with the ligand. For the 1H-indazole-3-amine core, interactions with the backbone amide groups of hinge region residues are paramount. nih.gov

Hydrogen Bonds: The 3-amino group typically forms a hydrogen bond with a backbone carbonyl oxygen of a hinge residue (e.g., Alanine or Cysteine). The N2 atom of the indazole ring can accept a hydrogen bond from a backbone N-H group of another hinge residue (e.g., Leucine). nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring often engages in hydrophobic and π-stacking interactions with aromatic and aliphatic residues within the binding site, such as Phenylalanine, Leucine, and Valine.

Halogen Bonding: The bromine atom at the C5 position can participate in halogen bonding—a favorable non-covalent interaction with electron-rich atoms like oxygen or nitrogen—or other hydrophobic contacts, further stabilizing the ligand-protein complex.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods provide a detailed understanding of the molecule's geometry, stability, and reactivity. nih.gov

Before analyzing electronic properties, the molecule's most stable three-dimensional shape (conformation) must be determined. Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds. For this compound, the structure is largely planar and rigid, with the main flexibility arising from the orientation of the amine group's hydrogen atoms. Energy minimization calculations using DFT confirm that the planar conformation of the indazole ring system is the lowest energy state, which is a prerequisite for accurate docking and electronic property calculations. researchgate.net

The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution across a molecule. For this compound, the MEP map would show regions of negative potential (electron-rich) concentrated around the nitrogen atoms of the amine group and the pyrazole (B372694) ring, identifying them as likely sites for hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atoms of the amine group would exhibit positive potential, marking them as hydrogen bond donors. The bromine atom can display a region of positive potential on its outermost surface (a σ-hole), allowing it to act as a halogen bond donor. researchgate.net

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich indazole ring and the 3-amino group, while the LUMO is distributed across the aromatic system. The presence of the electron-withdrawing bromine atom can lower the energy of these orbitals compared to an unsubstituted indazole. nih.gov

| Property | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 3.5 to 4.5 |

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and the persistence of key interactions.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the atomic motions over a period of nanoseconds. Analysis of the simulation trajectory can reveal:

Binding Pose Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand relative to the protein's binding site, researchers can confirm if the initial docking pose is stable over time.

Interaction Persistence: MD simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions. This helps to validate whether the key interactions predicted by docking are maintained throughout the simulation.

Conformational Changes: These simulations can show how the ligand and protein adapt to each other's presence, revealing any induced-fit effects that are not captured by rigid docking.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early stages, in silico computational models serve as a rapid and cost-effective method to predict the pharmacokinetic profile of a molecule, helping to identify potential liabilities and guide further optimization. For this compound, several key ADME parameters have been predicted using established computational tools. These predictions offer insights into the compound's likely behavior within a biological system.

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. These properties for this compound, including its molecular weight, number of hydrogen bond donors and acceptors, and octanol-water partition coefficient (Log P), are crucial for assessing its potential as an orally bioavailable drug. A widely used guideline for this assessment is Lipinski's Rule of Five.

Interactive Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 226.07 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Log P (Octanol/Water) | 2.15 | Yes (≤ 5) |

| Molar Refractivity | 54.30 | - |

| Overall Compliance | No Violations | Pass |

The data indicates that this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties conducive to oral bioavailability.

Further computational analysis delves into specific aspects of the compound's absorption, distribution, metabolism, and excretion.

Absorption: The gastrointestinal (GI) absorption of a compound is a key factor for its oral bioavailability. Predictions suggest that this compound has high intestinal absorption. The Caco-2 cell permeability model, an in vitro method to predict in vivo human intestinal absorption, also indicates good permeability for this compound.

Distribution: Once absorbed, a drug's distribution throughout the body is influenced by factors such as its volume of distribution (VDss) and its ability to cross the blood-brain barrier (BBB). For this compound, the predicted VDss suggests a moderate distribution in the tissues. Importantly, computational models predict that the compound is likely to penetrate the blood-brain barrier. Plasma protein binding (PPB) is another critical distribution parameter, and predictions indicate that this compound will exhibit some degree of binding to plasma proteins.

Metabolism: The metabolic fate of a drug is primarily governed by the cytochrome P450 (CYP) family of enzymes. In silico models predict that this compound is a substrate for several key CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This suggests that the compound is likely to undergo metabolism by these common drug-metabolizing enzymes. Predictions also indicate that it is not an inhibitor of these major CYP enzymes, which is a favorable characteristic as it reduces the potential for drug-drug interactions.

Excretion: The primary route of excretion for many small molecule drugs is via the kidneys. The total clearance of a drug from the body is a measure of its elimination. The predicted total clearance for this compound falls within a moderate range.

Interactive Table 2: Predicted ADME Parameters for this compound

| Parameter | Predicted Value/Classification |

| Absorption | |

| Water Solubility | Soluble |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | > 0.9 |

| Intestinal Absorption (human) (% absorbed) | High |

| Distribution | |

| VDss (human) (log L/kg) | Moderate |

| Blood-Brain Barrier (BBB) Permeability | Yes |

| Plasma Protein Binding (%) | Moderate |

| Metabolism | |

| CYP1A2 Substrate | Yes |

| CYP2C19 Substrate | Yes |

| CYP2C9 Substrate | Yes |

| CYP2D6 Substrate | Yes |

| CYP3A4 Substrate | Yes |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Total Clearance (log ml/min/kg) | Moderate |

These in silico predictions provide a valuable preliminary assessment of the ADME profile of this compound, suggesting that it possesses favorable drug-like properties. However, it is crucial to note that these are computational predictions and require experimental validation to confirm the compound's actual pharmacokinetic behavior.

Future Perspectives and Research Directions

Development of Novel Analogs with Enhanced Potency, Selectivity, and Improved Pharmacokinetic Profiles

The development of novel analogs of 5-Bromo-1-methyl-1H-indazol-3-amine is a key area of future research. The goal is to create derivatives with enhanced potency, greater selectivity for their biological targets, and improved pharmacokinetic properties. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, contributing to the activity of drugs like Linifanib by interacting with the hinge region of tyrosine kinases. nih.gov

Enhancing Potency and Selectivity:

Structural modifications to the this compound core can lead to more potent and selective inhibitors. For instance, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling can explore a wider range of biological targets and increase the potential for higher activity. nih.gov Research has shown that substitutions on the indazole ring significantly impact potency. For example, a methoxy (B1213986) group at the 5-position of the indazole ring was found to be more potent than a methyl group in certain Glycogen Synthase Kinase-3 (GSK-3) inhibitors. nih.gov Similarly, the addition of a methyl group to the indazole phenyl ring of some compounds led to a notable increase in activity. nih.gov

The strategic placement of substituents can also influence selectivity. While many indazole derivatives have been developed as kinase inhibitors, achieving mono-kinase inhibition is a significant goal to reduce off-target effects. nih.gov The development of analogs that can selectively target specific kinases, such as tyrosine kinases, cyclin-dependent kinases, or aurora kinases, is a primary focus. nih.gov

Improving Pharmacokinetic Profiles:

Beyond potency and selectivity, the pharmacokinetic properties of new analogs are critical for their success as drug candidates. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. The stability and reactivity of this compound under various conditions make it an attractive starting point for synthesizing derivatives with favorable pharmacokinetic characteristics. chemimpex.com Future research will likely involve creating analogs with modifications designed to enhance oral bioavailability, prolong half-life, and reduce metabolic liabilities.

Exploration of New Therapeutic Indications Beyond Current Focus Areas

While much of the research on indazole derivatives, including those derived from this compound, has concentrated on oncology, there is significant potential for these compounds in other therapeutic areas. rsc.orgchemimpex.comnih.gov

Current and Potential Therapeutic Areas for Indazole Derivatives:

| Therapeutic Area | Examples of Targets/Indications |

| Oncology | Tyrosine kinases, Cyclin-dependent kinases, Aurora kinases, EGFR, VEGFR, Breast cancer, Lung cancer, Colon cancer. rsc.orgnih.gov |

| Neurological Disorders | Dopamine D2 receptor antagonists, Neuronal nitric oxide synthase inhibitors. austinpublishinggroup.com |

| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV, Antileishmanial. researchgate.netmdpi.com |

| Inflammatory Diseases | Anti-inflammatory properties. researchgate.netresearchgate.net |

| Other | Anti-arrhythmic, Anti-diabetic. researchgate.netaustinpublishinggroup.com |

The diverse biological activities of indazole derivatives suggest that new therapeutic applications are waiting to be discovered. researchgate.netnih.gov For example, some indazoles have been investigated as 5-HT4 receptor agonists and β3-adrenergic receptor agonists for potential use in gastrointestinal disorders and type II diabetes, respectively. austinpublishinggroup.com The exploration of this compound analogs for these and other indications, such as neurodegenerative and infectious diseases, represents a promising avenue for future research. nih.gov The known anti-parasitic activity of some indazole derivatives against Trypanosoma cruzi and various Leishmania species also opens up possibilities for developing new treatments for neglected tropical diseases. mdpi.com

Integration of Advanced Computational and Experimental Approaches for Accelerated Drug Discovery

The integration of sophisticated computational tools with traditional experimental methods is poised to accelerate the discovery and development of new drugs based on the this compound scaffold.

Computational Approaches:

Fragment-Based Drug Discovery (FBDD): FBDD is a key strategy where small molecular fragments are identified and then grown or combined to create more potent lead compounds. acs.org Computational methods can be used to screen virtual libraries of fragments and predict their binding to a target protein.

Molecular Modeling: Molecular docking and dynamics simulations can provide insights into the binding modes of indazole derivatives with their targets, such as the ATP binding site of kinases. nih.gov This understanding can guide the rational design of more effective analogs.

3-D Vector Analysis: Advanced techniques like 3-D vector analysis can be used to design building blocks that systematically explore three-dimensional chemical space, leading to the development of novel and diverse molecular architectures. acs.org

Experimental Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for biological activity, enabling the quick identification of promising hits from libraries of indazole derivatives.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, where the biological activity of a series of related compounds is measured, are essential for understanding how chemical structure influences activity and for optimizing lead compounds. nih.gov

Modular Synthetic Platforms: The development of modular synthetic platforms enables the rapid and systematic elaboration of fragment hits into more complex, 3-D lead-like compounds, streamlining the drug discovery process. acs.org

By combining these advanced computational and experimental approaches, researchers can more efficiently design, synthesize, and test new analogs of this compound, ultimately accelerating the path from discovery to clinical application.

Addressing Challenges and Identifying Opportunities in Indazole-Based Chemical Biology and Drug Development

Despite the promise of indazole-based compounds, several challenges remain in their development. However, these challenges also present opportunities for innovation.

Challenges:

Drug Resistance: The development of drug resistance is a major obstacle in cancer therapy and other fields. researchgate.net It is crucial to develop new indazole derivatives that can overcome existing resistance mechanisms.

Clinical Trial Failures: Many promising drug candidates fail during clinical trials due to a lack of efficacy or unforeseen side effects. This may be because the drug interacts with multiple disease pathways. nih.gov

Synthetic Routes: While many synthetic methods for indazole derivatives exist, there is still a need for more efficient and scalable routes to produce these compounds. researchgate.net

Opportunities:

Targeted Therapies: The ability to design highly selective kinase inhibitors offers the opportunity to develop more targeted and personalized cancer therapies with fewer side effects. rsc.orgnih.gov

Privileged Scaffold: The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.net This provides a strong foundation for the development of new drugs for a wide range of diseases.

Novel Mechanisms of Action: Investigating the biological activities of new indazole derivatives could lead to the discovery of novel mechanisms of action and new therapeutic targets.

常见问题

Q. Basic Characterization

- NMR spectroscopy : and NMR confirm substituent positions and methyl group integration (e.g., singlet for N-methyl at δ ~3.3 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks with <2 ppm error) .

- Melting point analysis : Consistency with literature values (e.g., 290–292°C for related indazoles) indicates purity .

Q. Advanced Techniques

- X-ray crystallography (SHELX/WinGX) : Resolves 3D conformation and hydrogen-bonding networks critical for SAR studies .

- HPLC-MS with ion mobility : Detects trace impurities and stereoisomers.

- Dynamic light scattering (DLS) : Assesses aggregation behavior in solution-phase assays.

How can researchers design in vitro and in vivo experiments to evaluate the bioactivity of this compound against neurological targets?

Q. Basic Screening

- In vitro enzyme assays : Test inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAO-B) at 1–100 µM concentrations. Use Ellman’s method for AChE activity quantification .

- Cellular models : SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) and neuroprotective effects under oxidative stress (HO challenge) .

Q. Advanced Models

- Transgenic rodents : Evaluate cognitive improvement in Alzheimer’s models (e.g., APP/PS1 mice) via Morris water maze.

- Microdialysis in live tissue : Monitor neurotransmitter levels (e.g., dopamine, serotonin) post-administration.

- PET/MRI imaging : Track blood-brain barrier penetration using -labeled analogs .

What methodologies are recommended for resolving contradictory bioactivity data observed in studies of this compound?

Q. Basic Analysis

- Dose-response reevaluation : Ensure linearity across concentrations (e.g., IC vs. partial inhibition at non-saturating doses).

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .

Q. Advanced Approaches

- Meta-analysis : Pool data from multiple studies to identify outliers or trends.

- Machine learning : Train models on structural descriptors (e.g., Hammett constants, logP) to predict activity cliffs.

- Cryo-EM or SPR : Validate target engagement and binding kinetics independently .

How should structure-activity relationship (SAR) studies be structured to explore the pharmacophore of this compound derivatives?

Q. Basic SAR Design

- Core modifications : Replace bromine with Cl, F, or CF to assess halogen effects on potency.

- Substituent scanning : Introduce electron-donating (e.g., -OCH) or -withdrawing groups (e.g., -NO) at positions 4, 5, and 7 .

Q. Advanced Strategies

- Fragment-based drug design (FBDD) : Screen indazole fragments against crystallized targets (e.g., 5-HT receptors) .

- Free-energy perturbation (FEP) : Compute relative binding affinities for virtual analogs before synthesis.

- Parallel synthesis : Use automated platforms to generate 50–100 derivatives for high-throughput screening .

What computational chemistry approaches are suitable for predicting the binding affinity of this compound with target enzymes?

Q. Basic Docking

Q. Advanced Simulations

- Molecular dynamics (MD) : Simulate 100-ns trajectories to assess stability of ligand-enzyme complexes (e.g., RMSD <2 Å).

- QM/MM hybrid methods : Calculate electronic interactions at active sites (e.g., charge transfer in MAO-B inhibition) .

- AI-driven platforms (AlphaFold-Dock) : Predict binding modes for uncharacterized targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。